molecular formula C10H12Na2O5 B13395555 Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B13395555
M. Wt: 258.18 g/mol
InChI Key: JFALSOLNDKMHAL-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium cantharidin can be synthesized through the reaction of cantharidin with sodium hydroxide. The process involves the hydrolysis of cantharidin to form cantharidic acid, which is then neutralized with sodium hydroxide to produce disodium cantharidin .

Industrial Production Methods: Industrial production of disodium cantharidin typically involves the extraction of cantharidin from natural sources, followed by its chemical modification. The extraction process includes recrystallization and purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Disodium cantharidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Disodium cantharidin exerts its effects primarily through the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition leads to the disruption of various cellular processes, including cell cycle regulation and apoptosis. The compound’s ability to induce apoptosis in cancer cells is a key aspect of its anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALSOLNDKMHAL-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Na2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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